

Comparative Analysis of Piperidine Derivatives: A Guide to Selectivity and Cross-Reactivity

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Compound of Interest

Compound Name: (3-Methylpiperidin-1-yl)acetic acid

Cat. No.: B1335183

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the receptor binding profiles of synthetic piperidine derivatives, offering insights into their selectivity and potential for cross-reactivity. While specific cross-reactivity data for compounds synthesized directly from **(3-Methylpiperidin-1-yl)acetic acid** is not extensively available in the public domain, this guide utilizes data from structurally related piperidine compounds to illustrate the principles of evaluating off-target binding. Understanding the selectivity of a compound is crucial in drug development to predict potential side effects and to ensure the desired therapeutic action.

The following sections present quantitative data on the binding affinities of a series of piperidine and piperazine derivatives for histamine H3 (hH3R), sigma-1 (σ 1R), and sigma-2 (σ 2R) receptors. Detailed experimental protocols for determining these binding affinities are also provided, along with visualizations of a relevant signaling pathway and a general experimental workflow for assessing compound selectivity.

Data Presentation: Receptor Binding Affinity of Piperidine and Piperazine Derivatives

The table below summarizes the in vitro binding affinities (K_i , in nM) of a series of synthesized piperidine and piperazine derivatives against human histamine H3, sigma-1, and sigma-2 receptors. Lower K_i values indicate higher binding affinity. This data is crucial for comparing the

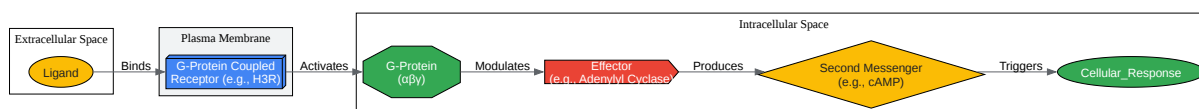
selectivity of these compounds. For instance, a compound with a low K_i for its primary target and high K_i values for other receptors is considered highly selective.

Compound ID	Core Structure	hH3R K_i (nM)	$\sigma 1R$ K_i (nM)	$\sigma 2R$ K_i (nM)
4	Piperazine	3.17	1531	-
5	Piperidine	7.70	3.64	-
11	Piperidine	6.2	4.41	67.9
12	Piperidine	-	-	-

Data sourced from a study on piperazine and piperidine derivatives as histamine H3 and sigma-1 receptor antagonists.[1][2] The piperidine moiety is a common structural feature in ligands targeting these receptors.[1] Notably, the switch from a piperazine to a piperidine core can dramatically alter the selectivity profile, as seen when comparing compounds 4 and 5.[1] Compound 5, with a piperidine core, shows high affinity for the $\sigma 1$ receptor, while compound 4, with a piperazine core, is highly selective for the hH3R.[1] Compound 11 demonstrates high affinity for both hH3R and $\sigma 1R$. [1]

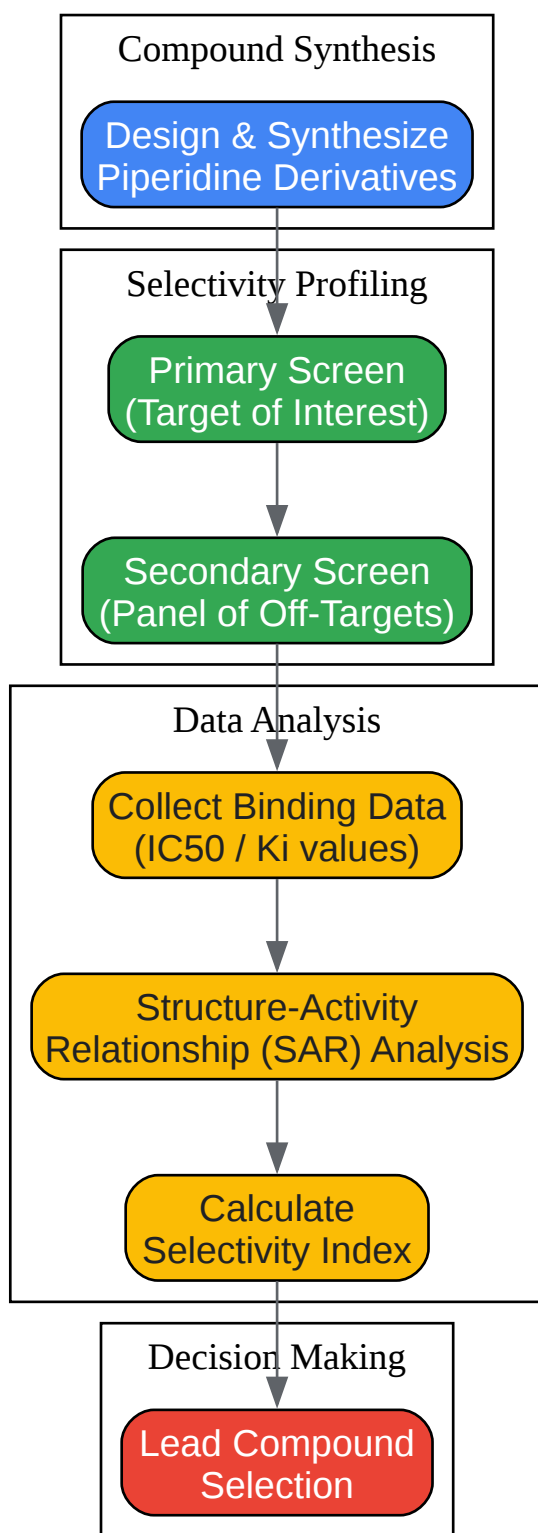
Mandatory Visualization

Below are diagrams illustrating a key signaling pathway relevant to the discussed receptors and a typical workflow for evaluating compound selectivity.



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G-Protein Coupled Receptor (GPCR) Signaling Pathway.



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References

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